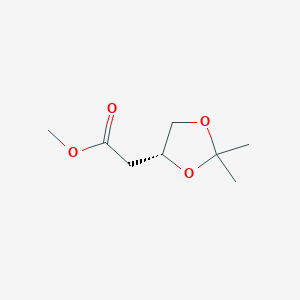

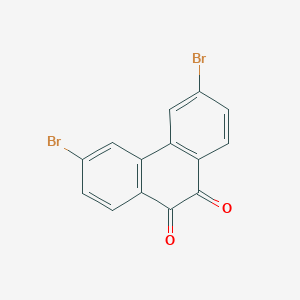

3-アミノ-3-(3-ブロモフェニル)プロパン酸

説明

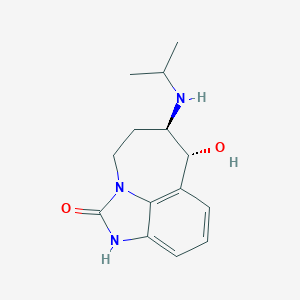

A 77636は、ドーパミンD1受容体アゴニストとして強力かつ選択的な作用で知られる合成化合物です。パーキンソン病などの神経疾患の治療における潜在的な治療用途、特に動物研究における向知性効果、食欲抑制効果、報酬効果、抗パーキンソン効果のために、広く研究されています。 この化合物は、動物研究で向知性効果、食欲抑制効果、報酬効果、抗パーキンソン効果を示します .

2. 製法

合成経路と反応条件: A 77636の合成は、アダマンタン誘導体の調製から始まるいくつかのステップを含みます。主なステップには次のものがあります。

アダマンタン誘導体の形成: アダマンタンコアは、必要な置換基を導入するために官能化されます。

アミノメチル化: アミノメチル基の導入は、中間体を含む一連の反応によって達成されます。

環化と水酸化: 最後のステップには、ベンゾピラン環を形成する環化と、ジオール官能基を導入する水酸化が含まれます。

工業生産方法: A 77636の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

反応の種類:

酸化: A 77636は、特にヒドロキシル基で酸化反応を起こし、キノンを生成します。

還元: この化合物は、反応条件に応じて、さまざまな誘導体を形成するために還元できます。

置換: アミノメチル基で置換反応が起こり、さまざまなアナログが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやハロゲン化物など、さまざまな求核剤を置換反応に使用できます。

形成される主な生成物: これらの反応から形成される主な生成物には、キノン、還元誘導体、置換アナログが含まれ、それぞれ異なる化学的および生物学的特性を持っています .

4. 科学研究アプリケーション

A 77636は、ドーパミンD1受容体に対する選択的な作用のために、科学研究で広く使用されてきました。その用途には次のものがあります。

化学: 受容体-リガンド相互作用と受容体シグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるドーパミン受容体の役割を調査する研究に使用されます。

医学: パーキンソン病や依存症などの神経疾患の治療における潜在的な治療効果のために研究されています。

科学的研究の応用

A 77636 has been widely used in scientific research due to its selective action on dopamine D1 receptors. Its applications include:

Chemistry: Used as a model compound to study receptor-ligand interactions and receptor signaling pathways.

Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and addiction.

Industry: Utilized in the development of new drugs targeting dopamine receptors.

作用機序

A 77636は、ドーパミンD1受容体に選択的に結合して活性化することで、その効果を発揮します。この活性化はアデニル酸シクラーゼを刺激し、サイクリックAMP(cAMP)レベルの上昇につながります。cAMPレベルの上昇はタンパク質キナーゼAを活性化し、これはさらにさまざまな標的タンパク質をリン酸化し、神経活動と行動の調節をもたらします。 この化合物の高い効力と作用時間の長いのは、受容体への強い結合親和性と受容体からの遅い解離によるものです .

類似化合物:

SKF 81297: 類似の薬理学的特性を持つ別の選択的なドーパミンD1受容体アゴニストです。

A 86929: 強力なドーパミンD1受容体アゴニスト活性を持つ構造的に関連する化合物です。

A 81686: 生体内において有意な耐性を誘発しないドーパミンD1受容体アゴニストです。

A 77636の独自性: A 77636は、その高い効力、長い作用時間、およびドーパミンD1受容体への選択的な結合によりユニークです。 他のドーパミンD1受容体アゴニストとは異なり、A 77636は動物において場所選好を生成せず、脳におけるドーパミンD1受容体の役割を研究するための貴重なツールになります .

生化学分析

Biochemical Properties

The specific biochemical properties of 3-Amino-3-(3-bromophenyl)propanoic acid are not well-documented in the literature. It is known that amino acids and their derivatives play crucial roles in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions .

Cellular Effects

Amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of A 77636 involves several steps, starting with the preparation of the adamantane derivative. The key steps include:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents.

Aminomethylation: The introduction of the aminomethyl group is achieved through a series of reactions involving intermediates.

Cyclization and Hydroxylation: The final steps involve cyclization to form the benzopyran ring and hydroxylation to introduce the diol functionality.

Industrial Production Methods: Industrial production of A 77636 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: A 77636 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reaction conditions.

Substitution: Substitution reactions can occur at the aminomethyl group, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and halides.

Major Products Formed: The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties .

類似化合物との比較

SKF 81297: Another selective dopamine D1 receptor agonist with similar pharmacological properties.

A 86929: A structurally related compound with potent dopamine D1 receptor agonist activity.

A 81686: A dopamine D1 receptor agonist that does not induce significant tolerance in vivo.

Uniqueness of A 77636: A 77636 is unique due to its high potency, long duration of action, and selective binding to dopamine D1 receptors. Unlike other dopamine D1 receptor agonists, A 77636 does not produce place preference in animals, making it a valuable tool for studying the role of dopamine D1 receptors in the brain .

特性

IUPAC Name |

3-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAXKJHJUXZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950247 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275826-35-2, 117391-50-1 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine](/img/structure/B38601.png)

![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)